Tetradecyloxysilane
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Overview
Description
Tetradecyloxysilane is an organosilicon compound with the molecular formula C40H84O4Si. It is a type of alkoxysilane, which is characterized by the presence of an alkoxy group attached to a silicon atom. This compound is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable siloxane bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyloxysilane can be synthesized through the reaction of tetramethyl orthosilicate with sodium n-decyloxide. The reaction typically involves refluxing the mixture for about 2 hours . Another method involves the hydrolytic polycondensation of alkoxysilanes, such as methyl(trimethoxy)silane and tetramethoxysilane, under acid-catalyzed conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. These reactions are carefully controlled to ensure the formation of high-purity products. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetradecyloxysilane undergoes various chemical reactions, including:
Hydrolysis and Condensation: These reactions are fundamental in the formation of siloxane bonds.
Substitution Reactions: The alkoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acid or base catalysts are commonly used.
Condensation: Catalysts such as hydrochloric acid or sodium hydroxide are used to promote the condensation of silanols.
Major Products: The major products formed from these reactions include siloxane polymers and oligomers, which have applications in coatings, adhesives, and sealants.
Scientific Research Applications
Tetradecyloxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and siloxane polymers.
Biology: this compound-modified surfaces are used in biological assays and cell culture studies due to their biocompatibility.
Medicine: It is explored for use in drug delivery systems and medical coatings.
Mechanism of Action
The mechanism of action of tetradecyloxysilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon-oxygen bonds formed in these reactions are highly stable and contribute to the durability and chemical resistance of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the alkoxy groups of this compound to form siloxane linkages.
Comparison with Similar Compounds
Tetraethyl orthosilicate: Similar in structure but with ethoxy groups instead of tetradecyloxy groups.
Tetramethyl orthosilicate: Contains methoxy groups and is used in similar applications.
Tetrabutyl orthosilicate: Features butoxy groups and is used in the synthesis of siloxane polymers.
Uniqueness: Tetradecyloxysilane is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting materials. This makes it particularly useful in applications where water repellency and chemical resistance are desired.
Biological Activity
Tetradecyloxysilane, a silane compound with a long alkyl chain, has garnered attention in various fields, particularly in materials science and biology. This article delves into its biological activity, exploring its mechanisms, potential applications, and relevant research findings.
Overview of this compound
This compound is characterized by its hydrophobic nature due to the long alkyl chain (tetradecyl) attached to the silane group. This structure influences its interaction with biological systems, potentially impacting cell membranes and biochemical pathways.
Mechanisms of Biological Activity
- Cell Membrane Interaction : The long hydrophobic chain allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to alterations in cellular signaling pathways and membrane-associated processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, possibly through disruption of microbial cell membranes. The hydrophobic tail may interact with lipid components of bacterial membranes, leading to cell lysis.
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways, although detailed studies are required to elucidate this process fully.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Qadir et al. (2018) evaluated the antimicrobial properties of various silanes, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt the integrity of bacterial membranes, leading to cell death.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. These findings suggest potential applications in cancer treatment strategies.
Future Directions for Research
While initial findings are promising, further research is necessary to:
- Clarify Mechanisms : More detailed studies are required to fully understand the molecular mechanisms underlying the biological activities of this compound.
- In Vivo Studies : Conducting animal studies will help assess the safety and efficacy of this compound in living organisms.
- Formulation Development : Exploring formulations that incorporate this compound could enhance its therapeutic potential, particularly in drug delivery systems.
Properties
IUPAC Name |
tetrakis-decyl silicate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJDFYQNAFUJJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.